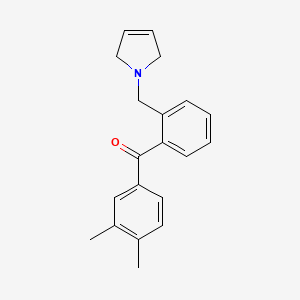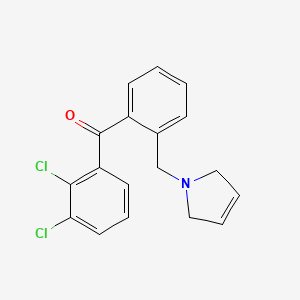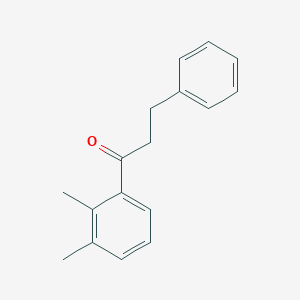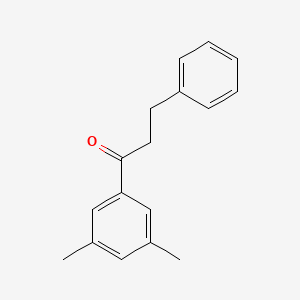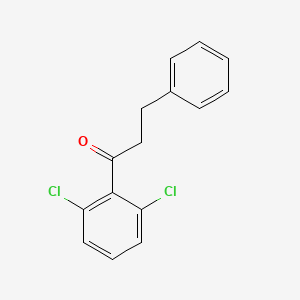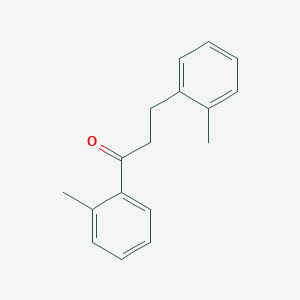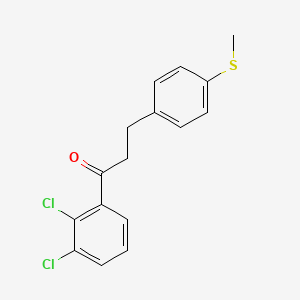
2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2OS . It has a molecular weight of 325.3 g/mol. The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is 1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Applications De Recherche Scientifique
Microwave- and Ultrasound-Assisted Semisynthesis
- Researchers found a practical method for semisynthesis of natural methoxylated propiophenones by reacting phenylpropenes with catalytic palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This study highlights the efficiency of microwave and ultrasound heating in these reactions (Joshi, Sharma, & Sinha, 2005).
Electrophilic Trisubstituted Ethylenes
- A study on electrophilic trisubstituted ethylenes, including 2,3-dichlorophenyl, explored the copolymerization with styrene. These compounds, with their high glass transition temperatures, indicated substantial chain mobility reduction due to their high dipolar character (Kim et al., 1999).
Chlorination of Propiophenone
- Chlorination of propiophenone, which is related to 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone, in aqueous alkali, led to the formation of 2-phenylglyceric acid. This study demonstrates an unexpected process in the chlorination and oxidation of propiophenone (Cossar, Lu, & January, 1991).
Synthesis of 2,3-Dihydroselenophene
- The synthesis of 2,3-dihydroselenophene derivatives from homopropargyl selenides, employing electrophiles like I2, ICl, and PhSeBr, used DDQ for dehydrogenation, demonstrating the versatility of this compound in complex organic syntheses (Schumacher et al., 2010).
Enantioselective Oxidation
- In a study focusing on the stereoselective oxidation of optically active titanium enolates derived from propiophenone, researchers used dimethyldioxirane and 3-phenyl-2-phenylsulfonyloxaziridine as oxidants. This research contributes to the understanding of enantioselective synthesis in organic chemistry (Adam & Prechtl, 1994).
Novel Calcium Antagonists
- A study on calcium antagonists synthesized analogues with potent activity to evaluate their effect on coronary blood flow, demonstrating the therapeutic potential of compounds related to this compound (Kato et al., 1999).
Mécanisme D'action
The mechanism of action for 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s primarily used for research and not intended for human or veterinary use.
Safety and Hazards
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)13-3-2-4-14(17)16(13)18/h2-6,8-9H,7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDAQUSRJCKQBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644396 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-67-4 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
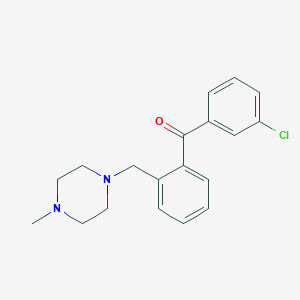
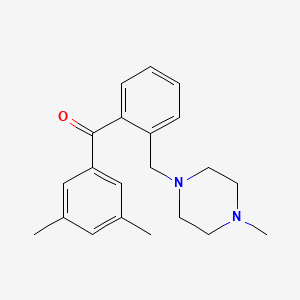
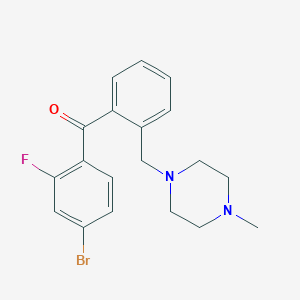
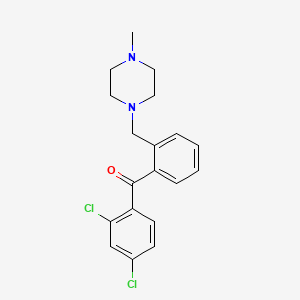
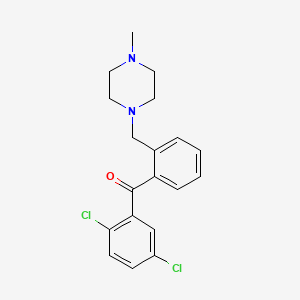
![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)
